Ethyl trimethylsilyl malonate

Vue d'ensemble

Description

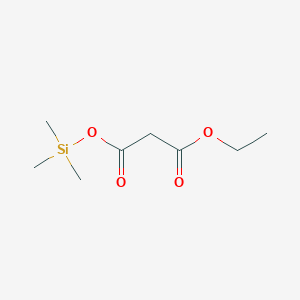

Ethyl trimethylsilyl malonate is an organic compound with the molecular formula C8H16O4Si. It is an ester derivative of malonic acid, where one of the ester groups is protected by a trimethylsilyl group. This compound is widely used in organic synthesis due to its versatility and reactivity, particularly in the preparation of substituted malonic acid derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl trimethylsilyl malonate can be synthesized through the reaction of ethyl malonate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ester.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale reaction of ethyl malonate with trimethylsilyl chloride, followed by purification processes such as distillation or recrystallization to obtain the desired product.

Types of Reactions:

Alkylation and Arylation: The alpha-carbon of this compound can undergo alkylation or arylation using nucleophilic substitution or organometallic reactions. Common reagents include alkyl halides and aryl halides.

Decarboxylative Aldol Reactions: This compound can participate in decarboxylative aldol reactions, forming carbon-carbon bonds between the enolate derived from this compound and an aldehyde or ketone.

Malonate Claisen Condensation: In this reaction, the alpha-carbon is deprotonated, followed by reaction with an ester or another carbonyl compound to form β-keto esters.

Common Reagents and Conditions:

Bases: Triethylamine, sodium ethoxide, lithium diisopropylamide (LDA)

Solvents: Nonprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: Reactions typically occur at room temperature or slightly elevated temperatures.

Major Products:

Substituted Malonic Acid Derivatives: Formed through alkylation or arylation.

β-Hydroxycarbonyl Compounds: Resulting from decarboxylative aldol reactions.

β-Keto Esters: Produced via malonate Claisen condensation.

Applications De Recherche Scientifique

Ethyl trimethylsilyl malonate is a valuable reagent in various scientific research fields:

Organic Synthesis: Used for the preparation of substituted malonic acid derivatives, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Protecting Group Strategy: The trimethylsilyl group acts as a protecting group, allowing selective functionalization of other reactive sites on the molecule.

Bioconjugation: Explored for linking molecules to biological targets in bioconjugation techniques.

Material Science: Utilized in the synthesis of novel materials with specific properties.

Mécanisme D'action

The mechanism of action of ethyl trimethylsilyl malonate involves the reactivity of the trimethylsilyl-protected alpha-carbon. The trimethylsilyl group can be easily introduced and removed under mild conditions, allowing for selective modification of the carbonyl groups. The compound’s reactivity is primarily governed by the enolate formation at the alpha-carbon, which can then participate in various nucleophilic substitution and condensation reactions.

Comparaison Avec Des Composés Similaires

Diethyl Malonate: Lacks the trimethylsilyl protecting group, making it less selective in certain reactions.

Bis(trimethylsilyl) Malonate: Contains two trimethylsilyl groups, offering different reactivity and protection strategies.

Ethyl Acetoacetate: Similar in structure but with a different functional group, leading to distinct reactivity patterns.

Uniqueness: Ethyl trimethylsilyl malonate’s uniqueness lies in its trimethylsilyl protecting group, which provides selective reactivity at the alpha-carbon. This allows for precise control in multistep syntheses, making it a valuable tool in organic synthesis and research applications.

Activité Biologique

Ethyl trimethylsilyl malonate (ETMSM) is a derivative of malonic acid, a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of ETMSM, examining its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethyl group and a trimethylsilyl group attached to the malonate backbone. The general structure can be represented as follows:

The synthesis of ETMSM typically involves the reaction of malonic acid derivatives with trimethylsilyl chloride in the presence of a base such as pyridine or sodium hydride. This reaction leads to the formation of the silyl ether, enhancing the compound's stability and reactivity in subsequent reactions.

- Fatty Acid Metabolism : ETMSM and its parent compound, malonic acid, play significant roles in fatty acid metabolism. Malonyl-CoA, derived from malonic acid, is a crucial intermediate in fatty acid synthesis and acts as an inhibitor of carnitine palmitoyltransferase 1, thereby regulating fatty acid oxidation . This regulatory mechanism suggests that ETMSM may influence lipid metabolism and energy homeostasis.

- Antioxidant Properties : Studies indicate that malonate derivatives exhibit antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .

- Potential Anticancer Activity : Preliminary research suggests that compounds related to ETMSM may possess anticancer properties. These compounds have been shown to affect cell cycle regulation and apoptosis in cancer cells, although further studies are necessary to elucidate the exact mechanisms involved .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study published in Chemistry & Biology highlighted that malonate derivatives could modulate metabolic pathways involved in cancer progression, suggesting potential therapeutic applications in oncology .

- Another investigation focused on the antioxidant capacity of malonic acid derivatives, demonstrating their ability to scavenge free radicals effectively .

Propriétés

IUPAC Name |

1-O-ethyl 3-O-trimethylsilyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4Si/c1-5-11-7(9)6-8(10)12-13(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXMKQLVICGFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171589 | |

| Record name | Ethyl trimethylsilyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18457-03-9 | |

| Record name | Propanedioic acid, 1-ethyl 3-(trimethylsilyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18457-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trimethylsilyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trimethylsilyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trimethylsilyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary synthetic application of Ethyl trimethylsilyl malonate?

A1: this compound is primarily used in the synthesis of β-keto esters. [] This reagent provides a convenient route to these important building blocks in organic synthesis.

Q2: How is this compound typically prepared in a laboratory setting?

A2: While commercially available, this compound can be synthesized from the potassium salt of Ethyl Malonate. [] This method highlights the versatility of this reagent and its accessibility for synthetic chemists.

Q3: Are there any reported handling precautions for this compound?

A3: Yes, the ethyl derivative of trimethylsilyl malonate is known to be moisture sensitive. [] This sensitivity necessitates careful handling and storage under anhydrous conditions to prevent degradation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.